molecular formula C5H5ClN2O2 B12915636 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 75928-41-5

5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12915636
CAS No.: 75928-41-5
M. Wt: 160.56 g/mol
InChI Key: GXNZDVRPFNQYBJ-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidinedione family, which serves as a privileged scaffold in medicinal chemistry and drug discovery. Researchers value this core structure for developing novel therapeutic agents, particularly as inhibitors of vital viral enzymes. Compounds within this chemical class have been extensively investigated as potent and selective active-site inhibitors targeting the Ribonuclease H (RNase H) function associated with Human Immunodeficiency Virus (HIV) reverse transcriptase . The pyrimidinedione pharmacophore is designed to interact with key residues and metal ions in enzyme active sites, making it a versatile starting point for structure-activity relationship (SAR) studies aimed at optimizing biochemical potency and antiviral activity . As a key synthetic intermediate, this chlorinated pyrimidinedione is used in various coupling reactions, such as amination or etherification, to introduce diverse aromatic and heteroaromatic systems at the core structure, enabling the exploration of new chemical space for biological evaluation . This product is intended for research purposes in a controlled laboratory setting. For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-chloro-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNZDVRPFNQYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565922
Record name 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75928-41-5
Record name 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of 3-methyluracil. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction is conducted under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 5-amino-3-methylpyrimidine-2,4(1H,3H)-dione.

    Oxidation: Formation of 5-chloro-3-methylpyrimidine-2,4-dione N-oxide.

    Reduction: Formation of 5-chloro-3-methyl-1,2-dihydropyrimidine-2,4-dione.

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione is in the development of antiviral agents. Research has shown that derivatives of this compound exhibit inhibitory activity against various viruses. For instance, studies have identified its potential as an inhibitor scaffold for HIV, demonstrating dual inhibition against integrase and reverse transcriptase enzymes .

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties. A specific derivative demonstrated significant cytotoxicity against HeLa and HUH-7 tumor cells with IC₅₀ values of 4.5 μM and 7.7 μM respectively, outperforming the standard chemotherapy agent 5-fluorouracil . This indicates its potential as a lead compound for further development in cancer therapeutics.

Drug Design and Synthesis

The compound serves as a versatile building block in drug design. Its derivatives are synthesized through various methods, including click chemistry and other organic reactions. For example, the synthesis of ligands containing this pyrimidine derivative has been optimized for better binding affinity to targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), showcasing its utility in creating novel therapeutic agents .

Building Block in Organic Chemistry

This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Case Studies

  • Synthesis of Triazole Derivatives :
    • Researchers have synthesized new triazole derivatives using this pyrimidine compound as a starting material. The resulting compounds displayed promising biological activities and were characterized using NMR spectroscopy and elemental analysis .
  • Optimization for Drug Development :
    • Structure-aided optimization techniques have been applied to enhance the pharmacological properties of derivatives based on this compound. These efforts aim to improve their efficacy and reduce side effects in therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an antagonist by blocking the receptor and inhibiting signal transduction.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione with structurally related pyrimidine-diones, highlighting key differences in substituents and reported activities:

Compound Name Substituents Molecular Formula Key Properties/Activities Evidence Source
This compound Cl (C5), CH₃ (C3) C₅H₅ClN₂O₂ Hypothesized antimicrobial activity (inferred from analogs) N/A
6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione Cl (C6), CH₃ (C3) C₅H₅ClN₂O₂ Structural isomer; lower similarity (0.69) to target compound
5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione Br (C5), CH₃ (C1) C₅H₅BrN₂O₂ Bromine substitution may enhance cytotoxicity or stability
5-Iodo-1-benzylpyrimidine-2,4(1H,3H)-dione I (C5), Bn (C1) C₁₁H₁₀IN₂O₂ Demonstrated antibacterial activity against S. aureus and P. aeruginosa
5-Methyl-6-(thiazol-4-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno ring, thiazole substituent C₁₃H₁₀N₄O₂S₂ Antimicrobial activity against S. aureus (superior to streptomycin)

Halogenation Impact on Bioactivity

  • Chlorine vs. Bromine : Brominated analogs (e.g., 5-Bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione) often exhibit enhanced lipophilicity and binding affinity to enzymes compared to chlorinated derivatives, though they may also increase toxicity .
  • Chlorine vs. Iodine: Iodine’s larger atomic radius (e.g., in 5-iodouracil derivatives) can improve DNA/RNA interaction, leading to notable anticancer and antimicrobial effects. However, this may reduce metabolic stability .

Positional Isomerism

Fused-Ring Derivatives

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (e.g., in and ) exhibit enhanced antimicrobial activity due to their fused thiophene ring, which improves membrane penetration. The target compound lacks this feature but may compensate with its chloro-methyl substituents .

Biological Activity

5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-chloro-3-methyluracil, is a heterocyclic organic compound characterized by its unique structural features, including a chlorine atom at the 5-position and a methyl group at the 3-position of the pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Details

  • Molecular Formula : C5_5H4_4ClN2_2O2_2
  • Molecular Weight : 160.56 g/mol
  • InChI Key : SGLXGFAZAARYJY-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, potentially through mechanisms involving interference with nucleic acid metabolism. The compound's structural similarity to nucleic acids suggests that it may interact with enzymes critical for DNA and RNA synthesis, leading to its antimicrobial effects.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against Human Immunodeficiency Virus (HIV). It has been observed to inhibit reverse transcriptase and ribonuclease H activities associated with HIV, demonstrating potential as an antiviral agent. The inhibition of these enzymes is crucial for the viral replication cycle .

Anticancer Potential

This compound has shown promise in anticancer research. In vitro studies have indicated that it possesses antiproliferative effects on various cancer cell lines. For example, it has been found to inhibit HeLa cells at concentrations lower than 10 μM . The proposed mechanism of action includes DNA alkylation due to the presence of a halogen atom in its structure, which is known to enhance cytotoxicity in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Mechanism of Action
AntimicrobialVarious bacterial strainsNot specifiedInhibition of nucleic acid metabolism
AntiviralHIVLow nanomolarInhibition of reverse transcriptase and RNase H
AnticancerHeLa cells<10DNA alkylation and cell cycle arrest

Detailed Findings

  • Antimicrobial Studies : In one study, the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The exact mechanism was attributed to its ability to mimic nucleotide structures and interfere with bacterial DNA synthesis.
  • Antiviral Studies : Another study highlighted the dual inhibition of both reverse transcriptase polymerase and RNase H functions by this compound. It demonstrated effective inhibition without causing cytotoxicity at concentrations up to 100 μM .
  • Anticancer Studies : The antiproliferative effects were evaluated on various cancer cell lines, showing that at concentrations lower than 10 μM, significant growth inhibition was observed. The presence of chlorine atoms was noted to enhance the anticancer efficacy compared to similar compounds lacking such substitutions .

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione, and how is its purity validated?

Answer:
The compound is synthesized via alkylation of pyrimidine precursors using reagents like benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base . Purification involves recrystallization or column chromatography. Structural validation employs 1H NMR (e.g., δ 2.3 ppm for the methyl group, δ 5.1 ppm for NH protons) and mass spectrometry (m/z 160.56 [M+H]⁺). Purity is confirmed via HPLC (C18 column, 25-min analysis cycle) .

Advanced: How can regioselectivity be controlled during alkylation of the pyrimidine ring to avoid side products?

Answer:
Regioselectivity is influenced by:

  • Base choice : K₂CO₃ in DMF promotes N1-alkylation over O-alkylation due to its moderate basicity and polar aprotic solvent compatibility .
  • Reaction temperature : Lower temperatures (0–25°C) minimize side reactions.
  • Substituent effects : Electron-withdrawing groups (e.g., Cl at C5) direct alkylation to the N1 position by deactivating competing sites .

Basic: What spectroscopic and chromatographic methods are critical for characterizing derivatives of this compound?

Answer:

  • 1H/13C NMR : Assigns substituent positions (e.g., aromatic protons in thieno-pyrimidine derivatives at δ 7.2–7.8 ppm) .
  • LC-MS : Confirms molecular weight and detects impurities (e.g., [M+Na]⁺ adducts).
  • HPLC : Quantifies purity using reverse-phase columns (C18, acetonitrile/water gradients) .

Advanced: What structural modifications enhance antimicrobial activity in derivatives of 5-Chloro-3-methylpyrimidine-2,4-dione?

Answer:
Key modifications include:

  • Heterocyclic fusion : Adding thiazole or oxadiazole rings (e.g., 6-(2-methyl-1,3-thiazol-4-yl) derivatives) improves activity against Staphylococcus aureus (MIC 2–4 µg/mL vs. 8 µg/mL for Streptomycin) .
  • Lipophilic substituents : Benzyl or aryl groups at N1 increase membrane permeability .
  • Electron-withdrawing groups : Chlorine at C5 stabilizes the pyrimidine ring, enhancing target binding .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes in strong acids/bases .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Storage at −20°C in anhydrous DMSO is recommended .

Advanced: What mechanistic insights explain contradictions in antimicrobial data across structurally similar derivatives?

Answer:
Discrepancies arise from:

  • Target specificity : Derivatives with thiazole moieties inhibit bacterial dihydrofolate reductase, while oxadiazole analogs may target cell wall synthesis .
  • Resistance mechanisms : Efflux pump activity in Gram-negative bacteria reduces efficacy for non-fused derivatives.
  • Solubility : Poor aqueous solubility of lipophilic analogs limits bioavailability despite in vitro potency .

Basic: What are the compound’s key physicochemical properties relevant to drug design?

Answer:

  • LogP : ~1.2 (moderate lipophilicity).
  • Solubility : 0.8 mg/mL in water, improved with co-solvents (e.g., PEG-400).
  • pKa : NH protons at C2/C4 have pKa ~8.5, enabling salt formation for formulation .

Advanced: How can computational modeling guide the optimization of pyrimidine-based inhibitors?

Methodology:

  • Docking studies : Use software like MOE to predict binding to targets (e.g., S. aureus DHFR). Focus on hydrogen bonds with Asp27 and hydrophobic interactions with Phe92 .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with MIC data to prioritize synthetic targets .

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